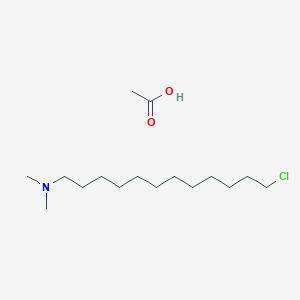
acetic acid;12-chloro-N,N-dimethyldodecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine is a chemical compound that combines the properties of acetic acid and a chlorinated amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;12-chloro-N,N-dimethyldodecan-1-amine typically involves the chlorination of dodecan-1-amine followed by the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where dodecan-1-amine is reacted with chlorine gas in the presence of a catalyst. The resulting chlorinated amine is then reacted with acetic acid under controlled conditions to produce the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Acid-Base Reactions: The acetic acid moiety can participate in acid-base reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;12-chloro-N,N-dimethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecan-1-amine: A primary amine with a similar carbon chain length but without the chlorine and acetic acid moieties.
Chloroacetic Acid: Contains the acetic acid moiety with a chlorine atom but lacks the long carbon chain and amine group.
Uniqueness
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine is unique due to its combination of a long carbon chain, a chlorinated amine group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
114459-14-2 |
|---|---|
Formule moléculaire |
C16H34ClNO2 |
Poids moléculaire |
307.9 g/mol |
Nom IUPAC |
acetic acid;12-chloro-N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H30ClN.C2H4O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15;1-2(3)4/h3-14H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
TZVGKCKKFRTDBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CN(C)CCCCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


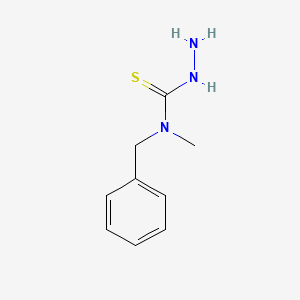
![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
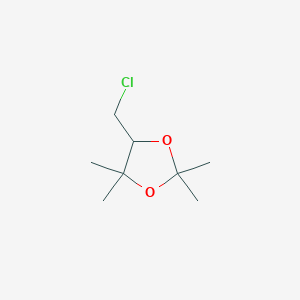
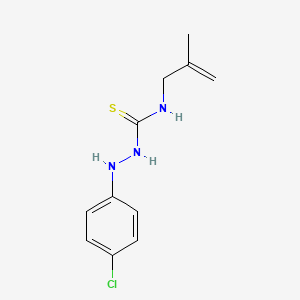
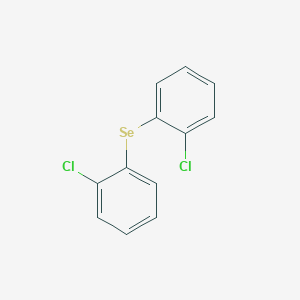
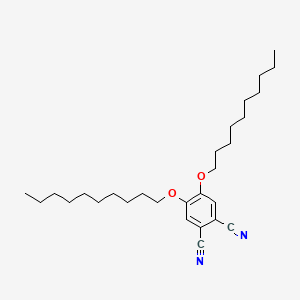
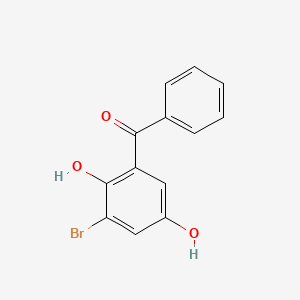
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
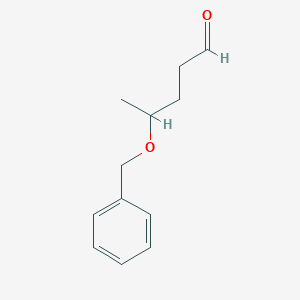

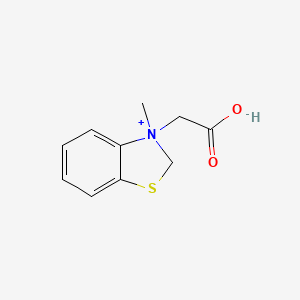
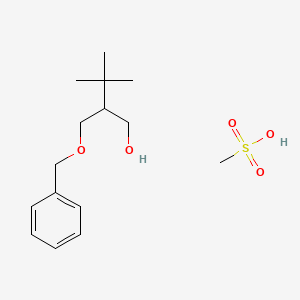
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

